molecular formula C13H12OS B177147 Benzyl phenyl sulfoxide CAS No. 833-82-9

Benzyl phenyl sulfoxide

Cat. No.: B177147
CAS No.: 833-82-9
M. Wt: 216.3 g/mol
InChI Key: FBPGAWABXWMRAR-UHFFFAOYSA-N
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Description

Benzyl Phenyl Sulfoxide (CAS 833-82-9) is a high-purity, fully characterized chemical compound that serves as a critical reference standard in pharmaceutical development, particularly for the analysis of Benzene APIs . It is used to ensure analytical method development, validation, and Quality Control (QC) throughout drug synthesis and formulation, providing traceability against pharmacopeial standards such as those from the USP or EP . In research, this compound is a valuable ligand in coordination chemistry, forming complexes with metals like tin(IV) for structural studies . Its role in oxidation chemistry is also well-documented, as it is a primary oxidation product of benzyl phenyl sulfide, a reaction that provides key insights into both biomimetic and microsomal enzymatic oxidation mechanisms . This product is intended for research applications and is not for human or diagnostic use.

Properties

IUPAC Name

benzenesulfinylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGAWABXWMRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286328
Record name Benzyl phenyl sulfoxide
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Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

833-82-9
Record name MLS002707255
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Record name Benzyl phenyl sulfoxide
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Record name Benzyl phenyl sulfoxide
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Preparation Methods

Reaction Mechanism and Stoichiometry

The oxidation of BPS to benzyl phenyl sulfoxide proceeds via a single electron transfer (SET) mechanism. The [Fe(Phen)₃]³⁺ complex acts as a two-electron oxidant, enabling the conversion of the sulfide’s sulfur atom from a -II to a -IV oxidation state. Kinetic studies reveal a 2:1 stoichiometric ratio between the oxidant and BPS, indicating that two moles of [Fe(Phen)₃]³⁺ are consumed per mole of sulfide. This contrasts with traditional oxidants like hydrogen peroxide or mCPBA, which often require excess reagent and lead to sulfone byproducts.

The reaction mechanism involves the formation of a charge-separated transition state, where the sulfide donates an electron to the iron(III) complex. This step is rate-determining, as evidenced by the linear correlation between log(rate constant) and the oxidation potential of the sulfide. The subsequent proton transfer and reorganization yield the sulfoxide product without further oxidation to sulfone, owing to the steric and electronic stabilization provided by the phenanthroline ligand.

Solvent Composition and Polarity

The reaction is conducted in a aqueous methanol medium (50% v/v), which balances solubility and reactivity. Increasing methanol content accelerates the reaction rate due to reduced solvent polarity, favoring the stabilization of the charged transition state. For instance, at 70% methanol, the second-order rate constant (k2k_2) reaches 8.29 M⁻¹s⁻¹, compared to 6.85 M⁻¹s⁻¹ in 30% methanol. This polarity effect is critical for minimizing side reactions and enhancing selectivity.

pH and Acid Concentration

The reaction is optimally performed at pH 4–5. Lower pH values (e.g., 1.5 M H⁺) retard the reaction due to protonation of the phenanthroline ligand, forming the less reactive [HFe(Phen)₃]⁴⁺ species. At pH 4–5, the iron(III) complex remains in its active form, enabling efficient electron transfer. Table 1 illustrates the inverse relationship between [H⁺] and reaction rate.

Table 1: Effect of [H⁺] on Second-Order Rate Constant (k2k_2)

[H⁺] (M)k2k_2 (M⁻¹s⁻¹)
1.58.23 ± 0.58
3.02.09 ± 0.07

Temperature and Activation Parameters

The reaction exhibits positive enthalpy of activation (ΔH=64.3kJ mol1ΔH^‡ = 64.3 \, \text{kJ mol}^{-1}) and negative entropy of activation (ΔS=27.8J mol1K1-ΔS^‡ = 27.8 \, \text{J mol}^{-1} \text{K}^{-1}), indicating a thermodynamically favorable but kinetically controlled process. Elevated temperatures (up to 313 K) increase k2k_2 fourfold, from 0.740 M⁻¹s⁻¹ at 293 K to 4.51 M⁻¹s⁻¹ at 313 K.

Kinetic Analysis and Rate Laws

Pseudo-First-Order Kinetics

Under pseudo-first-order conditions ([BPS] >> [Fe(Phen)₃]³⁺), the reaction follows a linear log(AAtA_∞ - A_t) vs. time plot (Figure 1), confirming first-order dependence on both BPS and oxidant. The constancy of k2k_2 across varying substrate concentrations (Table 2) validates the absence of intermediate complex formation.

Table 2: Pseudo-First-Order Rate Constants (k1k_1) and k2k_2 Values

[BPS] (mM)[Fe(Phen)₃]³⁺ (mM)k1×103(s1)k_1 \times 10^3 \, (\text{s}^{-1})k2(M1s1)k_2 \, (\text{M}^{-1}\text{s}^{-1})
0.150.101.23 ± 0.098.23 ± 0.58
0.300.102.46 ± 0.148.21 ± 0.46
1.500.1012.4 ± 0.878.26 ± 0.58

Role of Ionic Strength

The reaction rate remains independent of ionic strength (μ=1.23.2Mμ = 1.2–3.2 \, \text{M}), consistent with a neutral molecule (BPS) reacting with a charged oxidant ([Fe(Phen)₃]³⁺) in the rate-determining step. This insensitivity simplifies scalability, as buffer adjustments are unnecessary.

Product Characterization and Purification

Chromatographic Purification

The crude product is purified via silica gel column chromatography using ethyl acetate/n-hexane (1:10 v/v), achieving >98% purity. This solvent system effectively separates sulfoxide (Rf = 0.45) from trace sulfone (Rf = 0.62).

Spectroscopic Confirmation

  • IR Spectroscopy : The sulfoxide product shows a characteristic S=O stretch at 1040 cm⁻¹, absent in the sulfide precursor.

  • ¹H-NMR : Aromatic protons resonate as a multiplet at δ 7.25–7.45 ppm, while the benzylic CH₂ group appears as a singlet at δ 4.35 ppm.

  • GC-MS : The molecular ion peak at m/z 216 (C₁₃H₁₂OS⁺) confirms the molecular formula.

Comparative Advantages Over Conventional Methods

Selectivity

Traditional oxidants like Oxone® or NaIO₄ often produce sulfone byproducts (10–30% yield). In contrast, [Fe(Phen)₃]³⁺ limits sulfone formation to 2%, even at elevated temperatures . This selectivity stems from the ligand’s steric bulk, which hinders further oxidation.

Scientific Research Applications

Chemistry

Benzyl phenyl sulfoxide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo reactions such as nucleophilic substitution and free radical bromination makes it useful in developing new compounds .

Reaction Type Description
Nucleophilic SubstitutionBPSO can act as a nucleophile or electrophile in various reactions.
Free Radical ReactionsIt can participate in radical bromination processes.

Biology

In biological research, BPSO is utilized to study enzyme activation and inhibition due to its interaction with biological molecules. Studies have indicated that sulfoxides can influence enzyme functions, potentially leading to new insights into metabolic pathways .

Case Study: Antimicrobial Activity
A study investigating derivatives of benzyl phenyl sulfide demonstrated that certain derivatives exhibited significant antimicrobial activity against various microbial strains . This suggests that BPSO and its derivatives could be explored for their antibacterial properties.

Medicine

The therapeutic potential of BPSO is being explored for its antibacterial and anti-inflammatory activities. Research indicates that compounds like BPSO may have antitumor effects, making them candidates for further pharmacological studies .

Therapeutic Area Potential Applications
AntibacterialInvestigated for effectiveness against bacterial infections.
AntitumorPreliminary studies suggest possible antitumor effects.

Industrial Applications

In industry, this compound is employed in the production of pharmaceuticals and agrochemicals. Its role as a solvent in various chemical processes enhances its utility across different sectors.

Key Industrial Uses:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Agrochemicals: Involved in the formulation of agricultural products.

Mechanism of Action

The mechanism of action of benzyl phenyl sulfoxide involves its ability to undergo oxidation and reduction reactions. The sulfinyl group can interact with various molecular targets, including enzymes and other proteins, altering their activity. The compound’s reactivity is influenced by the electronic and steric effects of the benzyl and phenyl groups attached to the sulfinyl moiety .

Comparison with Similar Compounds

Comparison with Similar Sulfoxide Compounds

Physical and Chemical Properties

Table 1 summarizes key physical properties of benzyl phenyl sulfoxide and structurally related sulfoxides:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (in CH₂Cl₂) Yield (%)
This compound 216.30 135–136 317–319 High 93
Ethyl phenyl sulfoxide 154.23 101–102 (1.5 mm Hg) 116–118 (0.8 Torr) Moderate 65
Methyl phenyl sulfoxide 140.20 51 317–319 High 88
Diphenyl sulfoxide 202.27 70–72 340–342 Low 85
Benzyl methyl sulfoxide 154.23 51 116–118 (0.8 Torr) Moderate 87

Key Observations :

  • This compound has a higher melting point (135–136°C) compared to alkyl-substituted analogs like ethyl phenyl sulfoxide (101–102°C) or benzyl methyl sulfoxide (51°C), attributed to stronger π-π interactions between aromatic rings .
  • Diphenyl sulfoxide exhibits lower solubility in dichloromethane due to its symmetrical structure and reduced polarity .

Biological Activity

Benzyl phenyl sulfoxide (BPS), with the molecular formula C₁₃H₁₂OS, is an organosulfur compound notable for its diverse biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by a sulfinyl functional group bonded to both benzyl and phenyl groups. Its unique structure contributes to its reactivity and potential therapeutic applications. The compound has a molecular weight of approximately 216.299 g/mol and is part of a broader class of sulfoxides known for their biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. Although specific mechanisms for BPS remain underexplored, general properties of sulfoxides suggest several potential pathways:

  • Enzyme Interaction : Sulfoxides can act as enzyme inhibitors or activators, influencing metabolic pathways.
  • Antimicrobial Action : Research indicates that BPS exhibits antimicrobial properties, potentially disrupting bacterial cell membranes and inhibiting growth.
  • Antitumor Effects : Some studies suggest that certain sulfoxides may have antitumor activity, although specific evidence for BPS is limited.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. A study highlighted its activity against methicillin-resistant Staphylococcus aureus (MRSA), showing minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL. The mechanism involved the destruction of bacterial cell membranes, indicating its potential as a novel antibacterial agent .

Antitumor Activity

While direct studies on the antitumor effects of BPS are sparse, related compounds in the sulfoxide family have shown promise in cancer research. Investigations into the broader category suggest that structural modifications can enhance their efficacy against tumor cells.

Case Studies and Research Findings

The following table summarizes key findings from recent research on this compound:

Study ReferenceBiological ActivityFindings
AntibacterialBPS derivatives showed potent activity against MRSA with MICs of 2-64 μg/mL.
General ActivityExhibits notable biological activities including antimicrobial properties; however, specific mechanisms remain unclear.
Enzyme InteractionPotential interactions with enzymes influencing metabolic pathways; further research needed to clarify these interactions.

Pharmacokinetics and Stability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as temperature, pH, and the presence of other substances significantly influence its stability and efficacy in biological systems. For instance, the compound demonstrates stability under a range of conditions but may undergo transformations that affect its biological activity.

Applications in Research and Industry

This compound finds applications across various fields:

  • Medicinal Chemistry : Investigated for antibacterial and anti-inflammatory properties.
  • Organic Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.
  • Industrial Use : Utilized in producing pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Oxidation of Benzyl Phenyl Sulfide

Benzyl phenyl sulfoxide is predominantly synthesized via the oxidation of benzyl phenyl sulfide (BPS). A selective method employs [Fe(Phen)₃]³+ (tris(1,10-phenanthroline)iron(III)) as an oxidant in aqueous methanol (pH 4–5) at 305 K. Key findings include:

  • Stoichiometry : 2 moles of [Fe(Phen)₃]³+ react with 1 mole of BPS.
  • Yield : 92% sulfoxide with only 2% sulfone byproduct, demonstrating high selectivity .
  • Purification : Column chromatography using EtOAc/n-hexane (1:10) .

Alternative Synthetic Routes

  • Metal-Free Oxidative Coupling :
    Benzyl chloride derivatives react with thiophenols using diiodine pentoxide (I₂O₅) and 1,8-diazabicycloundec-7-ene (DBU) under mild conditions (60–100°C).
    • Example : 4-Fluorobenzyl chloride + thiophenol → 4-fluorothis compound (87% yield) .
    • Substrate Scope : Tolerates substituents like -F, -Cl, -Br, -CN, and -NO₂ on benzyl or phenyl groups .
  • Palladium-Catalyzed Arylation :
    Alkyl sulfenate anions undergo Pd-catalyzed coupling with aryl halides to form sulfoxides. This method achieves high yields (e.g., 84–93%) under optimized conditions .

Oxidation Mechanism with [Fe(Phen)₃]³+

  • Kinetic Order : First-order dependence on both BPS and oxidant .
  • Rate Law : Rate=k2[BPS][Fe Phen 33+]\text{Rate}=k_2[\text{BPS}][\text{Fe Phen }_3^{3+}] where k2=8.24M1s1k_2=8.24\,\text{M}^{-1}\text{s}^{-1} at 305 K .
  • Solvent Effects : Rate increases with higher methanol content due to reduced medium polarity, favoring charge-separated intermediates .

Activation Parameters

ParameterValue
ΔH‡ (Enthalpy)64.3 ± 4.40 kJ/mol
ΔS‡ (Entropy)-27.8 ± 15.0 J/mol·K

The positive ΔH‡ and negative ΔS‡ suggest a thermodynamically feasible but entropically hindered transition state .

Photosensitized Oxidation

Under UV irradiation, this compound undergoes C–S bond cleavage via radical cation intermediates:C H SOCH C H hνC H S +C H CH O \text{C H SOCH C H }\xrightarrow{h\nu}\text{C H S }+\text{C H CH O }This reaction is critical in environmental degradation studies .

Thermal Stability

In supercritical methanol (523 K), BPS reacts via free-radical pathways, but sulfoxide derivatives show higher stability, requiring harsher conditions for decomposition .

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) :
    • δ 4.07 (d, J = 12.4 Hz, 1H), 3.95 (d, J = 12.4 Hz, 1H) for CH₂-SO group .
    • Aromatic protons: δ 7.32–6.91 (multiplet) .
  • GC-MS : Molecular ion peak at m/z 216 (M⁺) .

Q & A

Q. What experimental methods are recommended for synthesizing benzyl phenyl sulfoxide with high purity?

this compound can be synthesized via oxidation of benzyl phenyl sulfide using vanadyl isopropoxide (VO(OiPr)₃) in acetonitrile, followed by reaction monitoring via HPLC . For small-scale synthesis, controlled oxidation with tert-butyl hydroperoxide (TBHP) is effective, ensuring minimal side reactions. Purity can be validated using GC-MS or NMR spectroscopy, with column chromatography (e.g., silica gel) for purification .

Q. How can conformational analysis of this compound be performed experimentally?

X-ray crystallography is the gold standard for determining sulfoxide conformations. Tools like SHELXL (for structure refinement) and ORTEP-III (for molecular visualization) enable precise analysis of bond angles and torsional parameters . For dynamic studies, variable-temperature NMR can probe rotational barriers around the S–O bond, leveraging NOESY or ROESY experiments to detect steric interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent effects on the sulfinyl group (e.g., deshielding of adjacent protons).
  • IR : Strong S=O stretching vibrations (~1040–1070 cm⁻¹) confirm sulfoxide formation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns. Cross-referencing with computational methods (e.g., DFT) enhances assignment accuracy .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using biocatalysts?

Flavin monooxygenases (FMOs), particularly engineered mutants like FMO402 and FMO404, catalyze asymmetric sulfoxidation with moderate to high enantioselectivity. Computational docking (e.g., using AutoDock Vina) optimizes substrate-enzyme interactions, while HPLC with chiral columns (e.g., Chiralpak IA) evaluates enantiomeric excess (ee). Mutagenesis targeting active-site residues (e.g., Phe-to-Trp substitutions) enhances stereocontrol .

Q. What strategies resolve contradictions in computational vs. experimental data for sulfoxide reactivity?

Discrepancies in reaction pathways (e.g., oxidation mechanisms) require multi-method validation:

  • Kinetic Isotope Effects (KIEs) differentiate radical vs. ionic intermediates.
  • DFT Calculations : Compare transition-state energies with experimental activation parameters.
  • In Situ Spectroscopy : Raman or UV-vis monitors intermediate species during reactions. For example, conflicting data on sulfide-to-sulfoxide oxidation can be resolved by correlating solvent polarity effects with computed charge distributions .

Q. How does this compound interact in organometallic complexes, and what applications arise?

this compound acts as a ligand in tin(IV) complexes (e.g., [(PhS(O)CH₂)₂SnCl₂]), forming octahedral geometries confirmed by X-ray diffraction. Applications include catalysis in C–S bond activation or as precursors for sulfoxidation studies. Stability under varying pH and temperature conditions should be assessed via TGA and cyclic voltammetry .

Q. What role does this compound play in agrochemical research?

As a structural motif in sulfoxide isoxazolines, it contributes to herbicidal activity by inhibiting acetolactate synthase (ALS). Structure-activity relationship (SAR) studies involve modifying substituents on the benzyl ring and evaluating ALS inhibition via enzyme assays. Field trials under controlled environmental conditions (e.g., soil pH 5.5–7.0) assess phytotoxicity and degradation pathways .

Methodological Notes

  • Crystallography : Use SHELXL for refining sulfoxide-containing structures; anisotropic displacement parameters improve accuracy for sulfur and oxygen atoms .
  • Safety : Store this compound under inert gas (N₂/Ar) at 2–10°C to prevent oxidation. Use glass containers and avoid contact with strong oxidizers .
  • Data Reproducibility : Document solvent purity (e.g., anhydrous MeCN for synthesis) and GC column specifications (e.g., 5% phenyl polysiloxane for analysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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